molecular formula C15H20N2O4 B11173472 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11173472
M. Wt: 292.33 g/mol
InChI Key: ZWGJTJOOIKWJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative with a complex molecular structure Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 2-methoxyacetyl chloride with N-(tetrahydrofuran-2-ylmethyl)benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H20N2O4/c1-20-10-14(18)17-13-7-3-2-6-12(13)15(19)16-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19)(H,17,18)

InChI Key

ZWGJTJOOIKWJLO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.